N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a benzodiazepine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: Shares a similar core structure but differs in the substitution pattern.
7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one: Contains additional halogen and trifluoromethyl groups, leading to different chemical properties.
8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one:
Uniqueness
N6-Ethyl-N11-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
132686-84-1 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-ethyl-11-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-13-9-5-4-8-12(13)17(2)14-11(15(18)19)7-6-10-16-14/h4-10H,3H2,1-2H3 |
InChI Key |
ZPTZQHRWXFSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)C |
Origin of Product |
United States |
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